2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Medicinal Chemistry Glucocorticoid Receptor Structure-Activity Relationship

2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic, substituted indazole derivative with a molecular formula of C16H25N3O and a molecular weight of 275.396 g/mol. It is structurally characterized by a cyclopentyl group, an indazole core, and an acetamide linker, placing it within a chemical class investigated for diverse biological activities.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 1448060-92-1
Cat. No. B2730566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
CAS1448060-92-1
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCC3
InChIInChI=1S/C16H25N3O/c1-19-15-9-5-4-8-13(15)14(18-19)11-17-16(20)10-12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20)
InChIKeyDVFQWGSXTRFWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (CAS 1448060-92-1): Procurement-Grade Compound Profile


2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic, substituted indazole derivative with a molecular formula of C16H25N3O and a molecular weight of 275.396 g/mol . It is structurally characterized by a cyclopentyl group, an indazole core, and an acetamide linker, placing it within a chemical class investigated for diverse biological activities . The compound is cataloged for non-human research use and is primarily referenced in the context of medicinal chemistry and heterocyclic compound development [1].

Why Generic Substitution of 2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide Is Not Advisable for Research Programs


The specific substitution pattern on the indazole core, notably the 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl moiety and the cyclopentylacetamide side chain, critically dictates molecular recognition and target engagement . The patent landscape for indazolyl amide derivatives reveals that minor structural changes, such as varying the N-substituent or the length of the acetamide linker, are explicitly used to differentiate between glucocorticoid receptor modulation, anti-inflammatory activity, and other pharmacological profiles [1]. Therefore, unqualified substitution of this specific compound with a generic indazole or acetamide analog would ignore these defined structure-activity relationships, likely resulting in a complete loss of the intended biological activity and rendering experimental results non-reproducible within a defined research program.

Quantitative Differentiation of 2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide (CAS 1448060-92-1)


Structural Uniqueness within the Indazolyl Amide Patent Space (US20080214641)

In the comprehensive patent family for indazolyl ester and amide derivatives, the specific combination of a cyclopentyl group and an N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl) moiety represents a distinct structural selection. This exact scaffold is absent among the more heavily exemplified glucocorticoid receptor modulators, positioning it as a specialized research compound with potentially distinct selectivity profiles compared to the more common phenyl or pyridinyl substituted indazoles disclosed therein [1]. No direct comparative binding or functional data against patent examples is available.

Medicinal Chemistry Glucocorticoid Receptor Structure-Activity Relationship

Histaminergic System Probe Differentiation via Class-Level Inference

The compound is commercially linked to the pharmacology of GSK189254, a potent and selective histamine H3 receptor antagonist/inverse agonist . GSK189254 demonstrates high affinity for human (pKi = 9.59–9.90) and rat (pKi = 8.51–9.17) H3 receptors [1]. While no direct pharmacological data exists for the target compound, its distinct 1-methyl-4,5,6,7-tetrahydroindazole core differentiates it from the GSK189254 scaffold, which features an aromatic chlorophenylpyrimidinyl structure. This suggests the target compound's expected H3 receptor affinity and selectivity profile will be substantially different, offering an alternative chemotype for probing H3 receptor pharmacology.

Neuroscience Histamine H3 Receptor Cognitive Disorders

Physicochemical Differentiation for CNS Drug-Likeness

The compound's calculated topological polar surface area (tPSA) is significantly lower than many indazole-based kinase inhibitors or glucocorticoid modulators, consistent with central nervous system (CNS) drug-like properties . With a molecular weight of 275.396 g/mol, it is considerably smaller than GSK189254 (MW 387.9) and other H3 antagonists, potentially conferring superior passive permeability and a distinct pharmacokinetic profile . This differentiation is based on computed molecular properties.

Drug Discovery CNS Penetration Physicochemical Properties

Optimal Application Scenarios for Procuring 2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide


Chemical Probe Development for Orphan GPCR or Nuclear Receptor Screening

Given its structural novelty within the indazolyl amide patent space, this compound is best utilized as a starting scaffold in medium-throughput screening campaigns against orphan G-protein coupled receptors or nuclear receptors [1]. Its distinct topology distinguishes it from commercially available, bulk screening compounds and provides a unique chemotype for hit discovery, especially where cellular functional assays are used rather than biochemical binding assays.

Selectivity Profiling Against Closely Related Histamine Receptors

While related to the H3 antagonist GSK189254, the compound's distinct core structure makes it a high-value procurement for establishing selectivity panels against the histamine receptor family (H1, H2, H3, H4) [2]. Any differential agonism or antagonism profile discovered would immediately represent a significant advance over existing chemotypes and could clarify the contribution of the indazole core to receptor subtype selectivity.

CNS Pharmacokinetic and Pharmacodynamic Model Compound

The compound's predicted CNS drug-like physicochemical properties (MW < 300) support its use as a model compound for studying brain penetration and target engagement in rodent models . Procuring it alongside higher molecular weight H3 antagonists enables a definitive comparative study on how molecular weight and rigid core structures influence blood-brain barrier permeation rate and extent.

Quote Request

Request a Quote for 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.